tert-Butyl ((1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-4-yl)methyl)carbamate
Description
This compound is a boronate-containing carbamate derivative with a 1,2-dihydropyridinone core. Its structure features:
- tert-Butyl carbamate group: Provides steric protection for amines during synthetic processes, enhancing stability .
- 1,2-Dihydropyridinone ring: A six-membered lactam ring with conjugated double bonds, offering reactivity for functionalization .
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group: A boronate ester critical for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in medicinal chemistry applications .
This compound is primarily used as an intermediate in synthesizing pharmaceuticals and bioactive molecules, leveraging its boron moiety for late-stage diversification.
Properties
Molecular Formula |
C18H29BN2O5 |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
tert-butyl N-[[1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C18H29BN2O5/c1-16(2,3)24-15(23)20-10-12-9-14(22)21(8)11-13(12)19-25-17(4,5)18(6,7)26-19/h9,11H,10H2,1-8H3,(H,20,23) |
InChI Key |
UICVZWCFJQFOIA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2CNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl ((1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-4-yl)methyl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridine ring: This step involves the cyclization of appropriate precursors to form the 1,2-dihydropyridine ring.
Introduction of the dioxaborolane group: This is achieved through a borylation reaction, where a boron-containing reagent is introduced to the pyridine ring.
Attachment of the carbamate group: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Cross-Coupling Reactions
The dioxaborolan group enables participation in Suzuki-Miyaura coupling , forming carbon-carbon bonds with aryl halides. For example:
-
Reaction with (R)-6-chloro-N-(1-(2,4-dichlorophenyl)ethyl)pyrazin-2-amine under palladium catalysis yields novel heterocyclic derivatives .
Mechanism :
Carbamate Functional Group Reactivity
The tert-butyl carbamate group undergoes:
-
Hydrolysis : Acidic (e.g., 4 M HCl in dioxane) or basic conditions cleave the carbamate, releasing amines .
-
Substitution : Reaction with nucleophiles (e.g., tert-butyl isocyanide) forms secondary amines .
Hydroboration Reactions
The compound’s alkene moieties participate in hydroboration with pinacolborane, catalyzed by iridium complexes (e.g., [Ir(cod)Cl]₂ with dppf), to form boronated derivatives .
Comparison with Similar Compounds
Structurally analogous compounds exhibit varied reactivity profiles:
| Compound | CAS | Key Difference | Similarity Index |
|---|---|---|---|
| tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine | 885693-20-9 | Pyridine core | 0.91 |
| tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine | 286961-14-6 | Positional isomer | 0.90 |
| Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine | 286961-14-6 | Benzyl ester | 0.89 |
Scientific Research Applications
tert-Butyl ((1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-4-yl)methyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique reactivity and stability.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-4-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights key differences and similarities with structurally related compounds:
Spectroscopic and Physical Properties
- NMR Signatures: The tert-butyl group consistently appears as a singlet near δ 1.36 in $^1$H NMR .
- Solubility: The dihydropyridinone ring and boronate ester may enhance solubility in polar aprotic solvents (e.g., DMF, THF) compared to purely aromatic analogs like ’s biphenyl derivative .
Key Research Findings
- Suzuki-Miyaura Utility : The boronate group in the target compound aligns with methodologies described by Miyaura and Suzuki, enabling efficient biaryl synthesis for drug discovery .
- Divergent Applications : While ’s carbamate is used in protein degradation, the target compound’s design prioritizes modularity for library synthesis .
Biological Activity
Tert-butyl ((1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-4-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure that includes a dihydropyridine moiety and a dioxaborolane group. The molecular formula is , and its IUPAC name reflects its intricate configuration. The presence of the dioxaborolane unit is particularly noteworthy as it may contribute to the compound's reactivity and biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₃₀BNO₄ |
| CAS Number | 885693-20-9 |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Research indicates that this compound exhibits various biological activities that may be attributed to its structural features:
- Enzyme Inhibition : The dihydropyridine structure is known for its ability to interact with various enzymes. Studies have shown that derivatives of dihydropyridine can act as inhibitors for enzymes such as phosphodiesterases and cyclooxygenases.
- Receptor Modulation : The compound may interact with specific receptors in the body, potentially influencing pathways related to inflammation and pain management.
- Antioxidant Properties : Some studies suggest that compounds with similar structures possess antioxidant capabilities, which can mitigate oxidative stress in cells.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of the compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways.
Neuroprotective Effects
Research has indicated that compounds with similar dihydropyridine structures provide neuroprotective effects in models of neurodegeneration. These effects are hypothesized to arise from their ability to modulate calcium channels.
Toxicity and Safety Profile
Preliminary toxicity assessments reveal that while the compound shows promise in therapeutic applications, it also poses certain risks:
- Skin Irritation : The compound has been classified as causing skin irritation upon contact.
- Eye Irritation : It is noted to cause serious eye irritation based on safety data sheets.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
